

An In-depth Technical Guide to the Chemical Properties of Tris(diethylamino)phosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

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Abstract

Tris(diethylamino)phosphine, with the chemical formula $P[N(C_2H_5)_2]_3$, is a versatile organophosphorus compound widely utilized in synthetic chemistry.^[1] Its unique electronic and steric properties make it a valuable reagent and ligand in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties of **Tris(diethylamino)phosphine**, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols for its synthesis and key applications are provided, alongside visual representations of reaction pathways and experimental workflows to facilitate understanding and application in research and development.

Core Chemical and Physical Properties

Tris(diethylamino)phosphine is a colorless to pale yellow liquid with a characteristic strong odor. It is soluble in many organic solvents but insoluble in water.^[2] The key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₃₀ N ₃ P	[1]
Molecular Weight	247.36 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	80-90 °C at 10 mmHg	[1]
Density	0.903 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.475	[1]
Flash Point	59 °C (138.2 °F) - closed cup	[2]

Table 2: Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks/Shifts	Reference(s)
³¹ P NMR (vs. 85% H ₃ PO ₄)	δ 118 ppm (singlet)	[2]
¹ H NMR	δ ~2.9-3.2 ppm (multiplet, -CH ₂ -), δ ~1.0 ppm (triplet, -CH ₃)	[2]
¹³ C NMR	δ ~42 ppm (-CH ₂ -), δ ~14 ppm (-CH ₃)	[2]
Infrared (IR) Spectroscopy	~2965 cm ⁻¹ (C-H stretch), ~1455 cm ⁻¹ (C-H bend), ~1195 cm ⁻¹ (C-N stretch), ~1025 cm ⁻¹ (P-N stretch)	[2]

Synthesis and Experimental Protocol

Tris(diethylamino)phosphine is typically synthesized by the reaction of phosphorus trichloride with an excess of diethylamine. The diethylamine acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of Tris(diethylamino)phosphine

Materials:

- Phosphorus trichloride (PCl_3)
- Diethylamine ($(\text{C}_2\text{H}_5)_2\text{NH}$)
- Anhydrous diethyl ether or other inert solvent
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

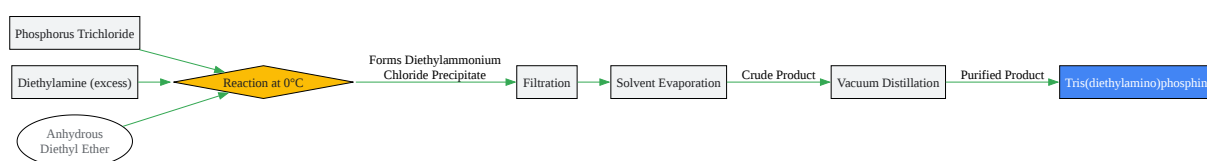
Procedure:

- A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with a solution of diethylamine (6.6 equivalents) in anhydrous diethyl ether.
- The flask is cooled in an ice-water bath to 0 °C.
- A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of diethylamine over a period of 1-2 hours, maintaining the temperature below 10 °C. A white precipitate of diethylammonium chloride will form.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
- The reaction mixture is filtered under an inert atmosphere to remove the diethylammonium chloride precipitate. The precipitate is washed with several portions of anhydrous diethyl ether.
- The filtrate and washings are combined, and the solvent is removed under reduced pressure to yield the crude **Tris(diethylamino)phosphine**.

- The crude product is purified by vacuum distillation to afford pure **Tris(diethylamino)phosphine** as a colorless liquid.

Characterization:

The purity of the synthesized **Tris(diethylamino)phosphine** can be confirmed by NMR spectroscopy (^{31}P , ^1H , ^{13}C) and IR spectroscopy, comparing the obtained spectra with the data provided in Table 2.



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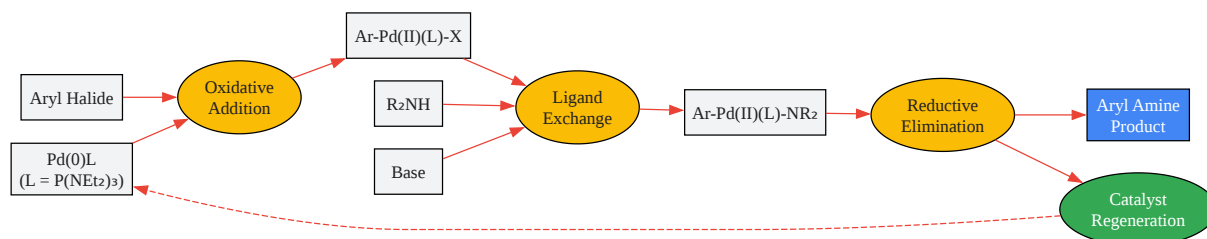
Synthesis Workflow

Chemical Reactivity and Applications

Tris(diethylamino)phosphine exhibits a rich chemical reactivity, primarily driven by the nucleophilic and reducing nature of the phosphorus atom.

Ligand in Catalysis: Buchwald-Hartwig Amination

Tris(diethylamino)phosphine can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds. The electron-donating diethylamino groups enhance the electron density on the phosphorus atom, which in turn influences the catalytic activity of the palladium center.



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Buchwald-Hartwig Amination Cycle

Experimental Protocol: Palladium-Catalyzed Amination of Aryl Chloride

Materials:

- Aryl chloride
- Amine
- **Tris(diethylamino)phosphine**
- Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Sodium tert-butoxide (NaOt-Bu)
- Anhydrous toluene
- Nitrogen or Argon gas supply

Procedure:

- To an oven-dried Schlenk tube are added Pd(OAc)₂ (1-2 mol%), **Tris(diethylamino)phosphine** (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

- The tube is evacuated and backfilled with nitrogen or argon.
- Anhydrous toluene, the aryl chloride (1 equivalent), and the amine (1.1-1.2 equivalents) are added via syringe.
- The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
- After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired aryl amine.

Deoxygenation Reactions

Tris(diethylamino)phosphine is an effective deoxygenating agent, particularly for converting carbonyl compounds to other functional groups. A notable application is the deoxygenation of isatins to form isoindigos.

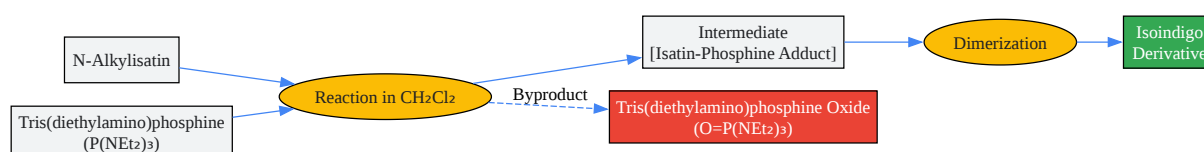
Experimental Protocol: Deoxygenation of N-Alkylisatin

Materials:

- N-Alkylisatin
- **Tris(diethylamino)phosphine**
- Anhydrous dichloromethane
- Nitrogen or Argon gas supply

Procedure:

- A solution of the N-alkylisatin (1 equivalent) in anhydrous dichloromethane is prepared in a Schlenk flask under an inert atmosphere.
- The solution is cooled to -78 °C (dry ice/acetone bath).
- A solution of **Tris(diethylamino)phosphine** (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cooled isatin solution.
- The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to yield the corresponding isoindigo derivative.



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Deoxygenation of Isatin to Isoindigo

Safety and Handling

Tris(diethylamino)phosphine is a flammable liquid and should be handled in a well-ventilated fume hood.[2] It is sensitive to air and moisture, and thus should be stored and handled under an inert atmosphere of nitrogen or argon. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

Tris(diethylamino)phosphine is a valuable and versatile reagent in organic synthesis. Its strong electron-donating ability and moderate steric bulk make it an effective ligand in

palladium-catalyzed cross-coupling reactions and a potent deoxygenating agent. The detailed protocols and data presented in this guide are intended to facilitate its application in academic and industrial research, enabling the development of novel synthetic methodologies and the efficient construction of complex molecules.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Tris(diethylamino)phosphine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199214#tris-diethylamino-phosphine-chemical-properties]

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